N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS: 868966-55-6) is a heterocyclic acetamide derivative with a molecular formula of C₁₇H₁₁Cl₂N₅OS₂ and a molecular weight of 436.3 g/mol . Its structure features:
- A triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group, contributing to aromatic stacking and electronic effects.
- A thioether linkage (-S-) between the pyridazine ring and the acetamide chain, influencing stability and reactivity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5OS2/c18-11-4-3-10(8-12(11)19)20-15(25)9-27-16-6-5-14-21-22-17(24(14)23-16)13-2-1-7-26-13/h1-8H,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNIRIWTPJSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dichlorophenyl group
- A thiophene moiety
- A triazolo-pyridazine core
These structural components contribute to its biological properties, which are explored in various studies.
Anticancer Activity
Recent research highlights the anticancer potential of this compound. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 (Breast Cancer) | 27.3 |
| HCT116 (Colon Cancer) | 6.2 |
| K562 (Leukemia) | 7.4 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective against colon and breast cancer cells .
The mechanism by which this compound exerts its anticancer effects is not fully elucidated; however, it is believed to involve:
- Inhibition of specific protein kinases (e.g., Abl protein kinase)
- Induction of apoptosis in cancer cells
- Disruption of cellular signaling pathways associated with tumor growth .
Case Studies and Research Findings
- Study on Cytotoxicity : A study reported that derivatives similar to this compound exhibited cytotoxic effects across multiple human cancer cell lines. The most active derivatives showed IC50 values comparable to those reported above .
- Molecular Interactions : Research has indicated that the compound's efficacy may be enhanced through specific molecular interactions within cancer cell environments. For instance, hydrogen bonding and hydrophobic interactions with target proteins have been identified as crucial for activity .
Additional Biological Activities
Beyond anticancer properties, compounds with similar structural features have also been studied for other biological activities:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution on the Triazolo[4,3-b]pyridazine Core
N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS not provided)
- Key Difference : Pyridin-2-yl replaces thiophen-2-yl on the triazolo-pyridazine core.
- Reduced lipophilicity due to pyridine’s polar nature, which may affect membrane permeability.
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS: 852376-48-8)
- Key Differences :
- 3,4-dimethoxyphenyl (electron-donating) replaces 3,4-dichlorophenyl (electron-withdrawing) on the acetamide.
- 4-methoxyphenyl substitutes thiophen-2-yl on the triazolo-pyridazine.
- The electron-rich methoxyphenyl may shift binding preferences toward receptors requiring polar interactions.
Modifications to the Acetamide Moiety
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS not provided)
- Key Difference : 4-Acetamidophenyl replaces 3,4-dichlorophenyl.
- Impact :
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS not provided)
- Key Difference : Simplified structure lacking the triazolo-pyridazine core.
- Impact: Retains the 3,4-dichlorophenyl group but replaces the heterocyclic core with a thiazole ring.
Functional Group Variations Influencing Bioactivity
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀: 42 ± 1 nM)
- Key Differences :
- Triazolo-thiadiazole core instead of triazolo-pyridazine.
- Thiophen-2-yl group retained but integrated into a thiadiazole system.
- Impact: The thiadiazole’s electron-withdrawing nature correlates with higher potency (IC₅₀ = 42 nM vs. Suggests that core heterocycle selection critically influences inhibitory efficacy.
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 108825-65-6)
- Key Differences :
- N-methylation on the acetamide and a 3-methyltriazolo-pyridazine core.
- Reported as a Lin28 inhibitor, highlighting the therapeutic relevance of triazolo-pyridazine derivatives .
Structural and Pharmacokinetic Trends
Electronic Effects
Lipophilicity vs. Solubility
Heterocyclic Core Modifications
- Triazolo-pyridazine vs. triazolo-thiadiazole : Thiadiazole derivatives exhibit higher enzyme inhibitory potency (IC₅₀ ~30–42 nM) , suggesting that core heterocycle choice is critical for activity.
Q & A
Q. What are the common synthetic routes for preparing N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between thioacetamide derivatives and triazolopyridazine intermediates. A typical approach involves:
- Step 1 : Synthesis of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines .
- Step 2 : Thiolation of the core using Lawesson’s reagent or phosphorus pentasulfide to introduce the thio group.
- Step 3 : Coupling with N-(3,4-dichlorophenyl)acetamide using carbodiimide-based reagents (e.g., EDCI) in dichloromethane, with triethylamine as a base .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is the molecular structure of this compound verified in academic research?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., dichlorophenyl and triazole ring twists ~60°) .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent integration (e.g., thiophene protons at δ 7.2–7.5 ppm, dichlorophenyl carbons at δ 120–140 ppm).
- HRMS : Exact mass verification (e.g., calculated m/z for C₁₈H₁₁Cl₂N₅OS₂: 464.98).
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While specific hazard data for this compound is limited, general protocols include:
- PPE : Lab coat, nitrile gloves, and eye protection.
- Ventilation : Use fume hoods during synthesis or weighing.
- Storage : In airtight containers at 2–8°C, away from light and moisture .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound using Design of Experiments (DoE)?
- Methodological Answer : Apply DoE to identify critical variables (e.g., temperature, catalyst loading, solvent ratio):
- Factors : Vary EDCI concentration (1.0–1.5 equiv), reaction time (3–6 h), and solvent polarity (dichloromethane vs. DMF).
- Response Surface Modeling : Use software like Minitab or JMP to model interactions and predict optimal conditions.
- Validation : Replicate high-yield conditions (e.g., 1.2 equiv EDCI, 4 h in DMF) and confirm via HPLC purity (>95%) .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Mitigation strategies include:
- Standardization : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and internal standards (e.g., TMS).
- 2D NMR : Perform HSQC and HMBC to assign ambiguous peaks.
- Comparative Analysis : Cross-reference with X-ray data (e.g., confirm thiophene orientation via crystallography) .
Q. What strategies are used to explore the structure-activity relationship (SAR) of this compound for medicinal applications?
- Methodological Answer : SAR studies involve:
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) .
- Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR.
- Computational Modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
